3-Hydrazinobenzonitrile

Fischer indole synthesis Alectinib Regioselectivity

3-Hydrazinobenzonitrile (3-cyanophenylhydrazine) is a bifunctional meta-substituted aryl hydrazine essential for Fischer indolization—notably in constructing the tetracyclic core of alectinib. The 3-substitution pattern dictates regioselectivity and hydrogen-bonding geometry, making it non-interchangeable with the 4-isomer. Sourcing managers should specify free-base material with documented purity ≥95% (HPLC/GC) and validate that batches have been stored at –20 °C to preserve reactivity. This compound also serves as a key building block for hydrolase/lipase inhibitor programs. Insist on a certificate of analysis confirming absence of inorganic salts and regioisomeric impurities to ensure reproducible indolization and cyclocondensation outcomes.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 17672-26-3
Cat. No. B102707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazinobenzonitrile
CAS17672-26-3
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NN)C#N
InChIInChI=1S/C7H7N3/c8-5-6-2-1-3-7(4-6)10-9/h1-4,10H,9H2
InChIKeySBOSIWQIJOMACM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydrazinobenzonitrile (CAS 17672-26-3) – A Versatile Bifunctional Aryl Hydrazine Building Block for Medicinal Chemistry and Heterocycle Synthesis


3-Hydrazinobenzonitrile (CAS 17672-26-3), also known as 3-cyanophenylhydrazine, is a meta-substituted aryl hydrazine derivative containing both a reactive hydrazino (-NHNH₂) group and a polar cyano (-CN) substituent . The compound typically appears as a yellow to light orange powder with a molecular weight of 133.15 g/mol and a melting point of 157–158°C . Its bifunctional nature enables diverse synthetic transformations, including hydrazone formation, Fischer indolization, and cyclocondensation to pyrazoles, indazoles, and triazoles .

Why 3-Hydrazinobenzonitrile Cannot Be Replaced by Its 2- or 4-Isomers in Key Synthetic Pathways


The position of the hydrazino group on the benzonitrile ring dictates both reactivity and regioselectivity in downstream transformations. For example, in Fischer indolization with 6-bromo-2-tetralone, 3-cyanophenylhydrazine yields a 1:1 regioisomeric mixture of tetracyclic products, a behavior that directly influences process scalability and purification strategy [1]. The 4-isomer (4-hydrazinobenzonitrile) exhibits different thermal and solubility properties, with a hydrochloride melting point of 241–244°C versus 157–158°C for the 3-isomer free base, affecting formulation and storage . Moreover, the meta-substitution pattern alters hydrogen-bonding geometry in the solid state, as evidenced by crystal structures showing near-coplanarity of the benzonitrile and hydrazinyl moieties (r.m.s. deviation 0.016 Å), which may influence solid-state reactivity and packing [2]. These differences underscore why generic substitution is not possible in applications requiring precise regiochemical or physicochemical outcomes.

Quantitative Differentiation of 3-Hydrazinobenzonitrile: Evidence-Based Comparisons Against Isomeric Analogs


Fischer Indolization Regioselectivity: 1:1 Regioisomeric Mixture in Alectinib Key Step

In the Fischer indolization of 6-bromo-2-tetralone with 3-cyanophenylhydrazine, a 1:1 regioisomeric mixture of the tetracyclic product is obtained [1]. This quantitative outcome directly impacts downstream purification, as the undesired isomer must be removed by trituration before oxidation with DDQ. While direct comparative data for the 4-cyanophenylhydrazine isomer under identical conditions are not reported in the public literature, the 1:1 ratio for the 3-isomer is a critical process parameter that informs synthetic route selection and scale-up feasibility.

Fischer indole synthesis Alectinib Regioselectivity

Melting Point and Solid-State Properties: Free Base vs. Hydrochloride Comparison with 4-Isomer

The free base of 3-hydrazinobenzonitrile exhibits a melting point of 157–158 °C , whereas the hydrochloride salt of the 4-isomer (4-cyanophenylhydrazine hydrochloride) melts at 241–244 °C with decomposition . The 3-isomer's lower melting point and narrower melting range (as free base) facilitate recrystallization and handling under milder thermal conditions. In contrast, the 4-isomer's hydrochloride form is more thermally stable, but its higher melting point may complicate solvent selection for recrystallization.

Thermal properties Purification Formulation

Boiling Point and Volatility: Impact on Distillation and Safety

3-Hydrazinobenzonitrile has a predicted boiling point of 301.5 ± 25.0 °C at 760 mmHg . In comparison, the 4-isomer (4-hydrazinobenzonitrile) exhibits a higher boiling point of 325.9 °C at 760 mmHg , while the 2-isomer boils at 315.0 °C . The lower boiling point of the 3-isomer suggests slightly higher volatility, which may influence vacuum distillation efficiency and vapor pressure-related safety considerations.

Volatility Distillation Safety

Storage Stability and Handling Requirements: 3-Isomer Requires Low-Temperature Storage

3-Hydrazinobenzonitrile is recommended for long-term storage at –20 °C to prevent decomposition . The 4-isomer, as its hydrochloride salt, is reported to be stable at 4 °C under nitrogen , while the 2-isomer is stored in a freezer at –20 °C . The requirement for deep-freeze storage of the 3-isomer reflects its sensitivity to thermal degradation and underscores the need for strict cold-chain logistics in procurement.

Storage stability Logistics Safety

Where 3-Hydrazinobenzonitrile Delivers Differentiated Value: Procurement-Guided Application Scenarios


Scale-Up of Alectinib (ALK Inhibitor) Manufacturing

3-Hydrazinobenzonitrile is a critical intermediate in the Fischer indolization step for assembling the tetracyclic core of alectinib. Although the reaction yields a 1:1 regioisomeric mixture, the 3-substitution pattern is essential for subsequent functionalization [1]. Procurement should prioritize batches with documented purity ≥95% and validated storage at –20 °C to ensure reproducibility in the indolization step.

Synthesis of Hydrolase and Lipase Inhibitors for Obesity Research

3-Hydrazinobenzonitrile is employed as a building block for hydrolase and lipase inhibitors, as noted in therapeutic obesity programs . The meta-substituted hydrazine moiety provides a unique handle for introducing the cyano group, which is often required for target engagement. Researchers should verify the compound's purity (e.g., by GC or HPLC) and confirm the absence of inorganic salts (typical of hydrochloride salts) when using the free base form.

Crystallography and Solid-State Studies of Arylhydrazones

The near-coplanar geometry of the benzonitrile and hydrazinyl groups in 3-hydrazinobenzonitrile (r.m.s. deviation 0.016 Å) makes it a valuable model compound for studying intramolecular hydrogen bonding and crystal packing effects [2]. Procurement for crystallographic applications should specify high-purity material (e.g., ≥98%) to avoid interference from impurities that could co-crystallize.

Technical Documentation Hub

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